molecular formula C13H7F3O3 B6404336 2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95% CAS No. 1262008-49-0

2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95%

Cat. No. B6404336
CAS RN: 1262008-49-0
M. Wt: 268.19 g/mol
InChI Key: BPURKOCQMBNVQB-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid (2H4TFPA) is a compound belonging to the family of benzoic acids. It is a white powder that is insoluble in water and has a melting point of 122-124°C. It is also known as 2H4TFPA or 2-hydroxy-4-(2,4,6-trifluorophenyl)benzoate. This compound has been used in a variety of scientific research applications, and has become increasingly popular due to its unique properties.

Scientific Research Applications

2H4TFPA has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as 3-hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid, which is used in the synthesis of pharmaceuticals. It has also been used in the synthesis of 2-hydroxy-4-(2,4,6-trifluorophenyl)benzyl esters, which are used in the synthesis of insecticides. In addition, it has been used in the synthesis of 2-hydroxy-4-(2,4,6-trifluorophenyl)benzyl alcohols, which are used in the synthesis of herbicides.

Mechanism of Action

2H4TFPA is a weak acid that is capable of forming hydrogen bonds with other molecules. It has been shown to interact with proteins, such as enzymes, and inhibit their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2H4TFPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, it has been shown to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of inflammatory mediators. Furthermore, it has been shown to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes.

Advantages and Limitations for Lab Experiments

2H4TFPA is a useful compound for laboratory experiments due to its stability and ease of synthesis. It is relatively inexpensive and can be easily stored for long periods of time. However, it is important to note that this compound is not water-soluble, so it must be dissolved in a suitable solvent prior to use.

Future Directions

There are a number of potential future directions for research involving 2H4TFPA. For example, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory agent. Additionally, further research could be conducted to explore the potential toxicological effects of this compound, as well as its potential interactions with other compounds. Finally, further research could be conducted to explore the potential applications of this compound in the synthesis of other compounds, such as pharmaceuticals, herbicides, and insecticides.

Synthesis Methods

2H4TFPA can be synthesized through the reaction of 2-hydroxybenzoic acid and 2,4,6-trifluorotoluene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent, such as dimethyl sulfoxide (DMSO), at a temperature of 120-130°C for a period of 2-3 hours. The reaction is then cooled to room temperature and the product is isolated by filtration.

properties

IUPAC Name

2-hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O3/c14-7-4-9(15)12(10(16)5-7)6-1-2-8(13(18)19)11(17)3-6/h1-5,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPURKOCQMBNVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690566
Record name 2',4',6'-Trifluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262008-49-0
Record name 2',4',6'-Trifluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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